molecular formula C24H25N3O2S B2646368 3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1114654-58-8

3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2646368
CAS RN: 1114654-58-8
M. Wt: 419.54
InChI Key: GZHVUWNNAYACEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antihistaminic Activity

A study explored the synthesis of quinazolinone derivatives, revealing their potential as H(1)-antihistaminic agents. These compounds, including closely related structures to the compound , showed significant protection against histamine-induced bronchospasm in guinea pigs, with some compounds demonstrating comparable potency to chlorpheniramine maleate but with lesser sedative effects, suggesting a potential for new antihistaminic drugs with improved side effect profiles (Alagarsamy, Shankar, & Murugesan, 2008).

Corrosion Inhibition

Quinazolinone derivatives have also been investigated for their efficiency as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies indicated that these compounds exhibit good inhibition performance, which increases with concentration. Their adsorption on mild steel surfaces follows Langmuir adsorption isotherm, suggesting their potential in corrosion protection applications (Errahmany et al., 2020).

Antibacterial and Antitubercular Activities

Novel quinazolinone derivatives have shown promising in vitro antibacterial and antitubercular activities. Some compounds demonstrated potent activity against Mycobacterium tuberculosis and other bacteria, highlighting their potential as leads for developing new antimicrobial agents (Alagarsamy et al., 2012).

Antitumor Agents

Research into quinazolin-4-one derivatives has identified several compounds with high growth-inhibitory activity against tumor cells. These studies suggest that quinazolin-4-one derivatives could be promising candidates for the development of new antitumor agents with unique biochemical characteristics, such as delayed, non-phase specific cell-cycle arrest (Bavetsias et al., 2002).

Antiparkinsonian Activity

The synthesis of quinazolinone derivatives incorporating amantadine yielded compounds with potential antiparkinsonian activity. This innovative approach to combining pharmacophores suggests a new avenue for therapeutic intervention in Parkinson's disease (Kumar, Kaur, & Kumar, 2012).

properties

IUPAC Name

3-butyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-4-5-14-27-23(28)19-8-6-7-9-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-12-10-16(2)11-13-18/h6-13H,4-5,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHVUWNNAYACEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

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